molecular formula C22H19N3O3 B243743 N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

货号 B243743
分子量: 373.4 g/mol
InChI 键: BXUSNXZLKJNHDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound selectively inhibits the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a protein that plays a crucial role in the regulation of cell growth and proliferation.

作用机制

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide selectively inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell growth and proliferation. N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of EGFR. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been demonstrated to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has also been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) class I molecules.

实验室实验的优点和局限性

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is highly selective for EGFR tyrosine kinase, which reduces the risk of off-target effects. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has a short half-life in vivo, which can affect its efficacy in animal models.

未来方向

There are several future directions for the research of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide. First, the combination of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide with other targeted therapies or immunotherapies could enhance its efficacy in cancer treatment. Second, the development of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide analogs with improved pharmacokinetic properties could increase its bioavailability and reduce its toxicity. Third, the identification of biomarkers that predict the response to N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide could improve patient selection for clinical trials. Finally, the investigation of the role of EGFR in other diseases, such as inflammation and neurodegeneration, could expand the potential applications of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide.

合成方法

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves several steps, including the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(1H-benzimidazol-2-yl)aniline in the presence of a base to yield N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide. The purity of the compound can be further improved by recrystallization from a suitable solvent.

科学研究应用

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been extensively studied for its potential applications in cancer research. EGFR is overexpressed in many types of cancer, and its activation is associated with increased cell proliferation, survival, and invasion. Therefore, inhibition of EGFR activity is a promising strategy for the treatment of cancer. N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has been demonstrated to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

属性

分子式

C22H19N3O3

分子量

373.4 g/mol

IUPAC 名称

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-27-16-10-11-17(20(13-16)28-2)22(26)23-15-7-5-6-14(12-15)21-24-18-8-3-4-9-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI 键

BXUSNXZLKJNHDU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

规范 SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。